N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine

Crystallography SAR Pyrazole regioisomerism

Researchers conducting pyrazol-3-amine SAR studies risk regioisomeric ambiguity-generic suppliers may inadvertently provide the 1,4-dimethyl isomer, compromising binding data and ADMET correlations. N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine (CAS 1856093-42-9) resolves this with a rigorously defined 1,5-dimethyl-3-(meta-methoxybenzyl)amino architecture. • Confirmed 1,5-dimethyl pattern via ¹H NMR (two distinct methyl singlets); ≤1% 1,4-dimethyl regioisomer • HPLC purity ≥95% for reproducible SAR and in silico ADMET model validation • Suitable as a DSC/TGA reference standard for thermal stability benchmarking of incoming library compounds

Molecular Formula C13H18ClN3O
Molecular Weight 267.75 g/mol
CAS No. 1856093-42-9
Cat. No. B12347696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine
CAS1856093-42-9
Molecular FormulaC13H18ClN3O
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)NCC2=CC(=CC=C2)OC.Cl
InChIInChI=1S/C13H17N3O.ClH/c1-10-7-13(15-16(10)2)14-9-11-5-4-6-12(8-11)17-3;/h4-8H,9H2,1-3H3,(H,14,15);1H
InChIKeyPXUIHJUMRVSPIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine: Identity & Procurement


N-(3-Methoxybenzyl)-1,5-dimethyl-1H-pyrazol-3-amine is a substituted 3‑aminopyrazole derivative with the molecular formula C13H18ClN3O (MW 267.75 g/mol as the hydrochloride salt), characterized by a 1,5‑dimethyl pyrazole core N‑linked to a 3‑methoxybenzyl group . The compound belongs to a class of pyrazol‑3‑amines for which anti‑inflammatory, cytotoxic, and kinase‑modulatory activities have been reported across multiple patent families and primary research publications [1][2]. Its structural features—specifically the 1,5‑dimethyl substitution pattern on the pyrazole ring combined with the meta‑methoxybenzyl substituent—distinguish it from regioisomeric analogs (e.g., 1,4‑dimethyl, 1‑methyl, N‑benzyl, or ortho/para‑methoxybenzyl derivatives) that populate screening libraries, providing a defined basis for systematic structure‑activity relationship (SAR) evaluation.

Structural Identity
Confirmed as the 1,5-dimethyl regioisomer with a 3-methoxybenzyl substituent, distinct from 1,4-dimethyl and N-benzyl analogs.
SAR Workflow Fit
Supports systematic structure–activity relationship evaluation against kinase-modulatory and cytotoxicity pathway screening panels.
Procurement Context
Custom synthesis with defined regioisomeric purity specifications for consistent solid-state and biological screening data.

Structural Distinctiveness from In-Class Analogs


The 3‑aminopyrazole scaffold is highly sensitive to both the pyrazole ring substitution pattern and the nature of the N‑benzyl substituent. In the broader pyrazol‑3‑amine class, even minor modifications—such as relocating the methyl group from the 5‑position to the 4‑position, or shifting the methoxy group from the meta to the para position—produce measurable changes in solid‑state conformation, thermal stability, and biological target engagement [1]. For instance, in a recent head‑to‑head study of two structurally related pyrazole derivatives, ADMET profiling revealed that subtle structural differences led to a 2.6‑fold divergence in oral bioavailability (91.7% vs. 36.9%) and a >13‑fold difference in volume of distribution (4.6 vs. 0.34 L/kg) [2]. Because N‑(3‑Methoxybenzyl)-1,5‑dimethyl‑1H‑pyrazol‑3‑amine occupies a distinct position in the property space defined by its 1,5‑dimethyl‑3‑(meta‑methoxybenzyl)amino architecture, generic substitution with a 1,4‑dimethyl isomer, an N‑benzyl analog, or a differently substituted methoxybenzyl derivative is not guaranteed to preserve activity, ADMET profile, or crystallinity—and must be validated experimentally.

Ring Substitution
1,4-Dimethyl isomers may alter target engagement and solid-state packing; activity is not guaranteed to transfer from 1,5-dimethyl scaffolds.
N-Benzyl Variant
Para-methoxy or unsubstituted benzyl analogs can shift predicted ADMET profiles; meta-methoxy substitution requires independent characterization.
Scaffold Sensitivity
Minor modifications within this pyrazol-3-amine class lead to reported >10-fold in vitro and >13-fold in vivo Vd differences; generic substitution is not advised.

Differentiation Evidence vs. Closest Analogs


Regioisomerism and Solid-State Architecture

N‑(3‑Methoxybenzyl)‑1,5‑dimethyl‑1H‑pyrazol‑3‑amine differs from its regioisomer N‑(3‑methoxybenzyl)‑1,4‑dimethyl‑1H‑pyrazol‑3‑amine in the position of the second methyl group on the pyrazole ring. In the structurally characterized pyrazol‑3‑amine series, the 1,5‑dimethyl substitution pattern results in a distinct molecular geometry that influences intermolecular hydrogen‑bonding networks and crystal packing, as evidenced by single‑crystal X‑ray diffraction studies on closely related derivatives [1]. The 1,5‑dimethyl arrangement alters the torsion angle between the pyrazole ring and the N‑benzyl substituent, which in turn modulates the compound’s melting point and solubility profile. Such regioisomeric differences are known to affect both the physicochemical developability and the consistency of biological screening results.

Regioisomerism & Solid-State
Cross-study comparable
Qualitative difference in melting point and crystallinity between 1,5-dimethyl and 1,4-dimethyl regioisomers; reported mp shifts of 10–40 °C for analogous pyrazol-3-amines.
Supports solid-state property reliability.
Specific single-crystal data not yet published for this exact compound; inferred from characterized pyrazol-3-amine frameworks.
Crystallography SAR Pyrazole regioisomerism

Meta-Methoxybenzyl: Cytotoxic Potency in Lung Cancer Cells

The biological consequence of the 3‑methoxybenzyl substituent (meta‑methoxy) versus the 4‑methoxybenzyl (para‑methoxy) or N‑benzyl (unsubstituted) analogs is highlighted by class‑level cytotoxic activity data. In the MTT assay against A549 human lung adenocarcinoma cells, pyrazole derivatives bearing a meta‑substituted benzyl moiety have shown distinct activity profiles. Although a direct head‑to‑head comparison of N‑(3‑methoxybenzyl)‑1,5‑dimethyl‑1H‑pyrazol‑3‑amine with its para‑methoxy analog is not available, the study by Czylkowska et al. demonstrated that subtle structural modifications within the pyrazol‑3‑amine class can shift the IC50 value and selectivity window significantly, with compound 2 exhibiting effective A549 growth inhibition while compound 1 showed lower toxicity [1]. The presence and position of the methoxy group on the benzyl ring are critical determinants of both cytotoxicity and ADMET parameters, as predicted by in silico ADMET analysis.

Cytotoxic Potency in A549
Class-level inference
Reported class-level IC50 variation >10-fold between active and inactive pyrazol-3-amine derivatives in MTT assay against A549 human lung adenocarcinoma cells.
Supports cell-model endpoint review.
Direct head-to-head comparison with para-methoxy analog not available; meta-methoxybenzyl activity profile is predicted to differ.
Cytotoxicity A549 Lung cancer

ADMET Prediction: Divergence from Regioisomeric Analogs

In silico ADMET analysis of pyrazol‑3‑amine derivatives reveals that the combination of 1,5‑dimethyl substitution and a meta‑methoxybenzyl group is predicted to yield a distinct pharmacokinetic profile compared to analogs. Using ACD/Percepta and admetSAR 2.0 platforms, closely related compounds in the pyrazol‑3‑amine series have demonstrated oral bioavailability ranging from 36.9% to 91.7% and volume of distribution from 0.34 to 4.6 L/kg, dependent on the nature of the N‑substituent and the pyrazole ring substitution pattern [1]. The target compound’s specific ADMET parameters have not been published, but the meta‑methoxybenzyl group is associated with moderate lipophilicity and hydrogen‑bonding capacity that is distinct from the para‑methoxy or unsubstituted benzyl analogs, which alters predicted plasma protein binding, CYP450 inhibition profile, and passive permeability.

ADMET Prediction Divergence
Class-level inference
Reported oral bioavailability ranging from 36.9% to 91.7% and volume of distribution from 0.34 to 4.6 L/kg for closely related pyrazol-3-amines (in silico ACD/Percepta and admetSAR 2.0).
Supports exposure-model context.
Target compound’s specific ADMET parameters have not been published; assuming PK parameters from a regioisomer may introduce uncontrolled variability.
ADMET Oral bioavailability Volume of distribution

Thermal Stability Benchmark for Quality Control

Thermogravimetric analysis (TGA) of structurally related pyrazol‑3‑amine derivatives indicates that compounds with a 1,5‑dimethyl substitution pattern and an N‑aryl/benzyl substituent are stable at room temperature, with decomposition onset temperatures typically above 150 °C when crystallized appropriately [1]. For the target compound, procurement specifications can be benchmarked against these class‑level data: a batch exhibiting decomposition below 150 °C or multiple thermal events may indicate poor crystallinity, residual solvent, or regioisomeric impurity. While a direct head‑to‑head comparison with the 1,4‑dimethyl analog has not been published, the thermal stability of the 1,5‑dimethyl scaffold is expected to differ due to variations in intra‑ and intermolecular hydrogen‑bonding networks.

Thermal Stability Benchmark
Class-level inference
Reported decomposition onset temperature of ~175 °C for the closest structurally characterized pyrazol-3-amine derivative (TGA, 10 °C/min).
Supports quality-control and batch acceptance.
Deviation below 150 °C may indicate poor crystallinity, residual solvent, or regioisomeric impurity; requires lot-specific verification.
Thermal stability TGA Quality control

Research & Application Scenarios


Regioisomeric SAR Profiling for Lead Discovery

Use N‑(3‑Methoxybenzyl)‑1,5‑dimethyl‑1H‑pyrazol‑3‑amine as the 1,5‑dimethyl representative in a matrix that includes its 1,4‑dimethyl, 1‑methyl, and N‑benzyl analogs. The compound’s exact regioisomeric identity allows researchers to isolate the contribution of the 5‑methyl group to target binding, as inferred from crystallographic and ADMET studies on related pyrazol‑3‑amines [1]. All analogs should be co‑tested in enzyme inhibition assays (e.g., COX‑1/COX‑2, kinases) and MTT cytotoxicity assays to generate internally consistent SAR data.

In Silico ADMET Optimization with Meta-Methoxybenzyl Probe

Employ the compound as a tool to calibrate in silico ADMET models (ACD/Percepta, admetSAR) for 3‑aminopyrazole scaffolds. The meta‑methoxybenzyl group confers distinct physicochemical properties compared to para‑methoxy or unsubstituted benzyl analogs, enabling the exploration of how substituent position affects predicted oral bioavailability, volume of distribution, and CYP450 inhibition [1]. The compound can serve as a validation standard for computational models before they are applied to proprietary library design.

Thermal & Solid-State Characterization Standard

Due to its defined 1,5‑dimethyl‑3‑(meta‑methoxybenzyl)amino structure, this compound is suitable as a reference standard for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) method development in medicinal chemistry laboratories. Its thermal stability can be benchmarked against the ~175 °C decomposition onset observed for closely related pyrazol‑3‑amine derivatives [1], providing a quality‑control anchor point for incoming library compounds.

Custom Synthesis Procurement: Regioisomeric Purity Specs

When issuing a request for quotation (RFQ) for custom synthesis, the compound’s identity as N‑(3‑Methoxybenzyl)‑1,5‑dimethyl‑1H‑pyrazol‑3‑amine (CAS 1856093‑42‑9) rather than the 1,4‑dimethyl isomer must be explicitly specified. Analytical acceptance criteria should include 1H NMR confirmation of the 1,5‑dimethyl pattern (two distinct methyl singlets) and HPLC purity ≥95%, with a requirement that the 1,4‑dimethyl regioisomer be present at ≤1%. These specifications mitigate the risk of receiving the incorrect regioisomer, which would compromise SAR consistency and downstream biological interpretation.

Application
Selection Property
Validation Focus
Regioisomeric SAR Profiling
Confirmed 1,5-dimethyl vs. 1,4-dimethyl configuration
Enzyme inhibition and cell-model endpoint consistency
In Silico ADMET Model Calibration
Meta-methoxybenzyl pharmacophore probe
In silico exposure comparison with experimental data
Thermal & Solid-State Standard
Thermal decomposition behavior
TGA/DSC batch acceptance (~175 °C onset)
Custom Synthesis Procurement QC
Regioisomeric purity (≤1% 1,4-isomer)
Confirmation of regioisomeric identity via NMR
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